molecular formula C6H4BrNO3 B1294042 5-Bromo-2-hydroxyisonicotinic acid CAS No. 913836-16-5

5-Bromo-2-hydroxyisonicotinic acid

Cat. No.: B1294042
CAS No.: 913836-16-5
M. Wt: 218 g/mol
InChI Key: SXQBUACWNOVEDX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxyisonicotinic acid typically involves the bromination of 2-hydroxyisonicotinic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

5-Bromo-2-hydroxyisonicotinic acid exhibits several biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, indicating its potential role in cancer therapy .

Applications in Drug Development

Given its biological activities, this compound serves as a valuable scaffold in drug development.

Case Study: SGLT-2 Inhibitors

One application involves its use as a starting material for synthesizing selective sodium-glucose cotransporter 2 (SGLT-2) inhibitors. These inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine. The incorporation of this compound into these structures enhances their pharmacological properties .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
SGLT-2 InhibitionPotential use in developing diabetes medications

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxyisonicotinaldehyde
  • Methyl 5-bromo-2-hydroxyisonicotinate
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Uniqueness

5-Bromo-2-hydroxyisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-2-hydroxyisonicotinic acid (5-BHIA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound has the molecular formula C6H4BrNO3C_6H_4BrNO_3 and a molecular weight of 206.01 g/mol. It features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the isonicotinic acid structure, which influences its biological activity significantly.

1. Antimicrobial Activity

Research has demonstrated that 5-BHIA exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy .

Pathogen Activity
Multidrug-resistant S. aureusEffective at inhibiting growth
E. coliSignificant antibacterial activity
Klebsiella pneumoniaeModerate activity observed

2. Anticancer Properties

5-BHIA has shown promising anticancer activity in various studies. It was tested against A549 human lung adenocarcinoma cells, where it demonstrated a reduction in cell viability, indicating cytotoxic effects. The compound's structure-activity relationship suggests that modifications to its functional groups can enhance its anticancer potency .

  • Case Study : In vitro assays revealed that 5-BHIA reduced the viability of A549 cells by approximately 66% at a concentration of 100 µM after 24 hours, showcasing its potential as an anticancer agent .
Cell Line Viability Reduction Concentration (µM)
A549 (Lung Cancer)66%100
HSAEC-1 KT (Normal)Minimal impact100

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its action mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

The biological activities of 5-BHIA are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cytotoxic Effects : By inducing apoptosis in cancer cells, it reduces tumor growth.
  • Modulation of Inflammatory Pathways : It can downregulate cytokine production, thereby mitigating inflammation.

Research Findings

Several studies have focused on synthesizing derivatives of 5-BHIA to enhance its biological activity further:

  • A derivative with enhanced solubility showed improved antimicrobial efficacy against resistant strains.
  • Structural modifications have led to compounds with increased selectivity towards cancer cells while sparing normal cells from cytotoxic effects.

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBUACWNOVEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649553
Record name 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-16-5
Record name 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxyisonicotinic acid
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